2-Methyl-4-propyl-1,3-oxathiane

Description

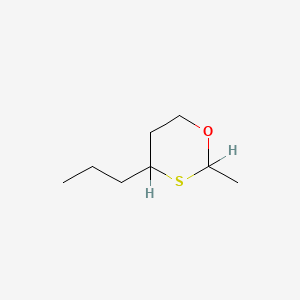

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-propyl-1,3-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGOLPMYJJXRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCOC(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047706 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and oil | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.982 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67715-80-4, 59323-76-1 | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4-propyl-1,3-oxathiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Tropical Heart of Passion Fruit: A Technical Guide to 2-Methyl-4-propyl-1,3-oxathiane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, chemical characteristics, and analytical methodologies for 2-methyl-4-propyl-1,3-oxathiane, a key volatile compound responsible for the characteristic tropical aroma of yellow passion fruit (Passiflora edulis f. flavicarpa). This document provides a comprehensive overview for professionals in flavor chemistry, natural product research, and related fields.

Introduction: The Aromatic Signature of Passion Fruit

The distinct and captivating aroma of yellow passion fruit is a complex blend of numerous volatile organic compounds. Among these, the sulfur-containing heterocyclic compound, this compound, has been identified as a crucial "character impact" constituent, imparting the iconic tropical, green, and slightly sulfury notes.[1][2][3] Its powerful and pervasive aroma makes it a molecule of significant interest for the flavor and fragrance industry and a subject of study for understanding fruit metabolomics.

This guide summarizes the current knowledge on this compound in passion fruit, presenting quantitative data, detailed experimental protocols for its analysis, and a discussion of its likely formation.

Quantitative Data on this compound

Quantitative data for this compound in fresh passion fruit pulp is not extensively available in the literature. However, its presence and concentration have been reported in passion fruit wine, which provides an indication of its levels in the processed fruit.

Table 1: Concentration of this compound in Passion Fruit Wine

| Wine Sample | Concentration (ng/L) | Analytical Method |

| Passion Fruit Wine (Yeast Strain 1) | 150 | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |

| Passion Fruit Wine (Yeast Strain 2) | 210 | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |

| Passion Fruit Wine (Yeast Strain 3) | 180 | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |

Data adapted from studies on passion fruit wine. The concentration in fresh fruit may vary depending on cultivar, ripeness, and growing conditions.

Experimental Protocols

The analysis of this compound in passion fruit typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Below are detailed methodologies for common extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is widely used for the extraction of volatile and semi-volatile compounds from food matrices.

Methodology:

-

Sample Preparation: Homogenize 5 g of fresh passion fruit pulp with 5 mL of a saturated NaCl solution in a 20 mL headspace vial. The addition of salt helps to increase the volatility of the target analytes.

-

Incubation: Equilibrate the vial at 40°C for 15 minutes with gentle agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C.

-

Desorption and GC-MS Analysis: Immediately after extraction, desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

Solvent Extraction

Solvent extraction is a traditional and effective method for obtaining a broader range of volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: Blend 100 g of fresh passion fruit pulp with 200 mL of a suitable solvent mixture (e.g., dichloromethane:diethyl ether, 1:1 v/v).

-

Extraction: Macerate the mixture for 2 hours at room temperature with continuous stirring.

-

Filtration and Drying: Filter the mixture through a Büchner funnel. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Carefully concentrate the extract to a final volume of 1 mL using a rotary evaporator at low temperature (e.g., 35°C) followed by a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system using the parameters described in the HS-SPME section.

Visualization of Experimental Workflows

Caption: Workflows for HS-SPME and Solvent Extraction of passion fruit volatiles.

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound in passion fruit has not yet been fully elucidated in the scientific literature. However, based on the known chemistry of flavor formation in fruits and the structure of the molecule, a plausible non-enzymatic formation pathway can be proposed. This hypothetical pathway involves the reaction of two precursor molecules that are known to be present in plants: 3-mercaptohexan-1-ol and acetaldehyde .

3-Mercaptohexan-1-ol is a known sulfur-containing aroma compound found in passion fruit and other tropical fruits. Acetaldehyde is a common volatile compound in fruits, often formed during ripening.

The proposed formation is a hemiacetal formation followed by cyclization.

Caption: Hypothetical non-enzymatic formation of this compound.

Conclusion

This compound stands out as a pivotal contributor to the unique and highly desirable aroma of yellow passion fruit. While its presence is well-established, further research is needed to quantify its concentration across different passion fruit cultivars and to fully elucidate its biosynthetic pathway within the plant. The experimental protocols and hypothetical formation pathway presented in this guide provide a solid foundation for researchers and industry professionals working with this important flavor compound. Understanding the chemistry and analysis of this compound is essential for quality control, flavor replication, and the development of new food and fragrance products.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-4-propyl-1,3-oxathiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-propyl-1,3-oxathiane is a sulfur-containing heterocyclic compound that is a key aroma and flavor component in yellow passion fruit.[1] The molecule possesses two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers exist as two pairs of diastereomers: cis and trans. The spatial arrangement of the methyl and propyl groups significantly influences the molecule's sensory properties and biological activity, making the study of its stereoisomers crucial for applications in the flavor, fragrance, and pharmaceutical industries.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and distinct properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Stereoisomers of this compound

The four stereoisomers of this compound are illustrated below. The cis isomers have the methyl and propyl groups on the same side of the oxathiane ring, while the trans isomers have them on opposite sides.

Properties of Stereoisomers

The physicochemical and sensory properties of the stereoisomers of this compound differ significantly. While data for all four individual isomers is not extensively available, the properties of the cis and trans isomers, as well as the mixture, have been reported.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Mixture (cis and trans) | cis-Isomer | trans-Isomer |

| CAS Number | 67715-80-4[2] | 59323-76-1[2] | 59324-17-3[2] |

| Molecular Formula | C₈H₁₆OS[2] | C₈H₁₆OS[3] | C₈H₁₆OS[2] |

| Molecular Weight | 160.28 g/mol [2] | 160.28 g/mol [3] | 160.28 g/mol [2] |

| Boiling Point | 218-220 °C | Not available | Not available |

| Density (at 25 °C) | 0.975 g/mL | Not available | Not available |

| Refractive Index (n20/D) | 1.4800 | Not available | Not available |

| Flash Point | 50 °C[4] | Not available | Not available |

| Water Solubility | 672.1 mg/L (estimated)[2] | Not available | Not available |

| logP (o/w) | 2.35 (estimated)[2] | Not available | Not available |

Table 2: Sensory Properties of this compound Stereoisomers

| Stereoisomer | Odor Description | Odor Threshold in Water |

| (+)-cis-Isomer | Sulfury, rubbery, tropical fruit[5] | 2 ppb[5] |

| (-)-cis-Isomer | Flat, estery, camphoraceous[5] | 4 ppb[5] |

| trans-Isomers | Not specifically described | Not available |

| Mixture (85% cis, 15% trans) | High green, tropical, galbanum, pineapple[2] | 7.1 µg/L (in neutral white wine)[6][7] |

Experimental Protocols

Enantioselective Synthesis of (+)-cis-2-Methyl-4-propyl-1,3-oxathiane

An efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been developed, which involves the synthesis of the key precursor, (R)-3-mercaptohexan-1-ol, followed by cyclization.[8][9]

1. Synthesis of (R)-3-mercaptohexan-1-ol

This synthesis involves the asymmetric conjugate addition of a thiol to trans-2-hexenal (B146799). The best results are achieved using benzyl (B1604629) thiol mediated by a proline-derived organocatalyst, followed by debenzylation.[8]

-

Materials: trans-2-Hexenal, benzyl thiol, proline-derived organocatalyst, sodium naphthalenide, and appropriate solvents.

-

Procedure:

-

Perform the asymmetric conjugate addition of benzyl thiol to trans-2-hexenal in the presence of a proline-derived organocatalyst.

-

Reduce the resulting 3-(benzylthio)hexanal to 3-(benzylthio)hexan-1-ol.

-

Carry out the debenzylation of 3-(benzylthio)hexan-1-ol using sodium naphthalenide to yield (R)-3-mercaptohexan-1-ol. This procedure has been reported to afford the product with 84% enantiomeric excess and a yield of 32%.[8]

-

2. Cyclization to (+)-cis-2-Methyl-4-propyl-1,3-oxathiane

The final step is the acid-catalyzed condensation of (R)-3-mercaptohexan-1-ol with acetaldehyde (B116499).

-

Materials: (R)-3-mercaptohexan-1-ol, acetaldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Dissolve (R)-3-mercaptohexan-1-ol in a suitable solvent.

-

Add acetaldehyde and a catalytic amount of an acid.

-

Heat the reaction mixture, typically with removal of water, to drive the reaction to completion.

-

Purify the product by distillation or chromatography.

-

Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral gas chromatography (GC).

Chiral GC-MS Protocol

A stable isotope dilution assay employing headspace solid-phase microextraction (HS-SPME) with chiral gas chromatography-mass spectrometry (GC-MS) has been successfully used to separate and quantify the enantiomers of cis-2-methyl-4-propyl-1,3-oxathiane in wine.[10] A chiral nickel(II) bis[3-(heptafluorobutyryl)-1(R)-camphorate] capillary column has also been used to separate the cis- and trans-isomers.[9][10]

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a metal complex.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Headspace-SPME is a suitable technique for volatile compounds.

-

Oven Program: A temperature gradient is typically used to achieve optimal separation.

-

Detector: A mass spectrometer (MS) is used for identification and quantification.

Conclusion

The stereoisomers of this compound exhibit distinct and valuable properties, particularly in the realm of flavors and fragrances. The ability to synthesize and separate these isomers enantioselectively is critical for harnessing their specific characteristics. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important molecule. Further research is warranted to fully characterize the properties of all four stereoisomers and to explore their potential applications in various scientific and industrial fields.

References

- 1. This compound | 67715-80-4 [chemicalbook.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. cis-2-Methyl-4-propyl-1,3-oxathiane | C8H16OS | CID 101010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-tropical oxathiane, 67715-80-4 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Quantitative Analysis of this compound in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Methyl-4-propyl-1,3-oxathiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-4-propyl-1,3-oxathiane, a heterocyclic compound recognized for its distinct sensory characteristics and applications in the flavor and fragrance industry. This document collates available data on its molecular structure, physicochemical parameters, and toxicological profile. While primarily utilized in non-pharmaceutical sectors, this guide aims to present the existing scientific knowledge to a broader scientific audience, including those in drug development who may encounter this or structurally related scaffolds. Methodologies for its synthesis are discussed at a conceptual level, and a summary of safety and toxicological data is provided to offer a complete scientific profile.

Chemical Identity and Physical Properties

This compound is an organosulfur heterocyclic compound. It possesses two stereocenters, leading to the possibility of four stereoisomers.[1] The commercially available material is often a mixture of its cis and trans isomers. It is a colorless to pale yellow liquid with a characteristic powerful, green, and tropical aroma, often associated with passion fruit.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆OS | [1] |

| Molecular Weight | 160.28 g/mol | [1] |

| CAS Number | 67715-80-4 (mixture of isomers) | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 218-220 °C (at 760 mmHg) | [3] |

| Density | 0.975 g/mL (at 25 °C) | |

| Flash Point | 50 °C (closed cup) | |

| Refractive Index | n20/D 1.4800 | |

| Water Solubility | 672.1 mg/L (estimated) | [1] |

| logP (o/w) | 2.31 - 2.35 (estimated) | [1][2] |

Synthesis and Spectroscopic Characterization

General Synthesis Pathway

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, the general synthetic route involves a three-stage process commencing from trans-2-hexenal.[2] A key intermediate in this synthesis is (R)-3-mercaptohexan-1-ol.[4]

The logical workflow for the synthesis can be conceptualized as follows:

An enantioselective synthesis has been reported that involves the asymmetric conjugated addition of a thiol to trans-2-hexenal, mediated by a proline-derived organocatalyst, followed by the cleavage of the sulfide moiety to yield the precursor, (R)-3-mercaptohexan-1-ol.[4] This precursor then undergoes cyclization with acetaldehyde to form the final 1,3-oxathiane (B1222684) ring structure.

Spectroscopic Data

Chemical Reactivity and Stability

Information regarding the chemical reactivity of this compound is limited. It is generally considered stable under normal conditions of use in flavor and fragrance formulations.[5] Safety data sheets indicate that it is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion are typical for organic compounds containing sulfur, including oxides of carbon and sulfur.

Biological Activity and Toxicological Profile

The biological activity of this compound has been primarily evaluated in the context of its safety as a fragrance ingredient. There is no substantial body of research on its application in drug development or its interaction with specific biological signaling pathways.

Toxicological Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has concluded that this compound does not pose a concern for genotoxicity.[1] It has been evaluated for repeated dose toxicity, reproductive toxicity, and local respiratory toxicity using the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.[1]

The following table summarizes the key toxicological endpoints.

| Toxicological Endpoint | Result | Source(s) |

| Genotoxicity | Not genotoxic | [1] |

| Skin Sensitization | No safety concerns at current, declared use levels | [1] |

| Phototoxicity/Photoallergenicity | Not phototoxic or photoallergenic | [1] |

| Reproductive Toxicity | No data available; exposure is below the TTC | [1] |

| Repeated Dose Toxicity | Insufficient data; exposure is below the TTC | [1] |

Experimental Protocols for Toxicological Assays

The genotoxicity of this compound was assessed using the BlueScreen assay, a human cell-based method that measures both cytotoxicity and genotoxicity.[1] The skin sensitization potential was evaluated based on quantitative risk assessment (QRA) categories.[1] The assessment of phototoxicity and photoallergenicity was based on UV/Vis absorption spectra (OECD TG 101) and human repeat insult patch test (HRIPT) data.[1]

The logical flow for a typical toxicological safety assessment for a fragrance ingredient like this compound is depicted below.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with a robust safety profile for its intended use. For researchers in the fields of drug discovery and development, this compound and its 1,3-oxathiane core may be of interest as a structural motif. However, the current body of scientific literature lacks in-depth studies on its specific interactions with biological targets, detailed experimental protocols for its synthesis and characterization, and comprehensive spectroscopic data. Future research in these areas would be necessary to fully evaluate the potential of this compound scaffold in a pharmaceutical or broader biological context.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 67715-80-4 [chemicalbook.com]

- 4. A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 2-Methyl-4-propyl-1,3-oxathiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-propyl-1,3-oxathiane, a key aroma compound found in passion fruit and wine. While detailed experimental spectra for this specific molecule are not widely available in public databases, this document consolidates expected spectroscopic characteristics based on its chemical structure and data from related compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the identification, quantification, and structural elucidation of this and similar volatile sulfur compounds.

Introduction to this compound

This compound is a heterocyclic compound recognized for its significant contribution to the tropical and sulfury notes in various natural products.[1][2] Its structure, featuring two stereocenters at positions 2 and 4, gives rise to four possible stereoisomers (cis and trans pairs of enantiomers), each potentially possessing distinct sensory properties. The cis-isomer is often the focus of flavor and fragrance research.[1] A thorough understanding of its spectroscopic properties is essential for its accurate identification in complex matrices and for quality control in the food, beverage, and fragrance industries.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectroscopic data for this compound, the following tables summarize the predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the cis- and trans-isomers of this compound are presented below. The distinction between isomers is primarily based on the orientation of the methyl and propyl groups, which influences the chemical environment of the ring protons and carbons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |

| H-2 | ~4.8 - 5.0 | ~4.6 - 4.8 | Quartet (q) |

| H-4 | ~3.8 - 4.0 | ~3.9 - 4.1 | Multiplet (m) |

| H-5 (axial) | ~1.8 - 2.0 | ~1.9 - 2.1 | Multiplet (m) |

| H-5 (eq) | ~2.0 - 2.2 | ~2.1 - 2.3 | Multiplet (m) |

| H-6 (axial) | ~3.9 - 4.1 | ~4.0 - 4.2 | Multiplet (m) |

| H-6 (eq) | ~4.1 - 4.3 | ~4.2 - 4.4 | Multiplet (m) |

| -CH(CH₃) | ~1.4 - 1.6 | ~1.3 - 1.5 | Doublet (d) |

| -CH₂(CH₂CH₃) | ~1.5 - 1.7 | ~1.6 - 1.8 | Multiplet (m) |

| -CH₂(CH₃) | ~1.3 - 1.5 | ~1.4 - 1.6 | Multiplet (m) |

| -CH₃ | ~0.9 - 1.0 | ~0.9 - 1.1 | Triplet (t) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |

| C-2 | ~75 - 80 | ~78 - 83 |

| C-4 | ~70 - 75 | ~72 - 77 |

| C-5 | ~30 - 35 | ~32 - 37 |

| C-6 | ~65 - 70 | ~67 - 72 |

| -C(CH₃) | ~20 - 25 | ~22 - 27 |

| -CH₂(CH₂CH₃) | ~35 - 40 | ~37 - 42 |

| -CH₂(CH₃) | ~18 - 23 | ~20 - 25 |

| -CH₃ | ~13 - 15 | ~13 - 15 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-S stretch | 600 - 800 | Medium-Weak |

| CH₂ bend | 1450 - 1470 | Medium |

| CH₃ bend | 1370 - 1390 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 160 | [C₈H₁₆OS]⁺ | Molecular ion (M⁺) |

| 117 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 101 | [M - C₂H₅S]⁺ | Cleavage of the oxathiane ring |

| 87 | [C₄H₇S]⁺ | Fragment containing the sulfur and propyl group |

| 73 | [C₃H₅S]⁺ | Further fragmentation |

| 59 | [C₂H₃S]⁺ | Fragment containing the sulfur and methyl group |

| 43 | [C₃H₇]⁺ | Propyl cation |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of volatile organic compounds.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-5 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2 s.

-

Spectral width: 0 to 220 ppm.

-

-

2D NMR (for complete structural assignment):

-

COSY (Correlation Spectroscopy) to establish H-H couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid cell.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is particularly relevant for the analysis of this compound in complex matrices like wine, utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation.[3][4][5]

Sample Preparation (HS-SPME):

-

Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (NaCl) to enhance the volatility of the analytes.

-

Add a magnetic stir bar.

-

Seal the vial with a PTFE-faced silicone septum.

-

Place the vial in a temperature-controlled autosampler tray (e.g., at 40 °C).

-

Equilibrate the sample for 15 minutes with agitation.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) with continued agitation to adsorb the volatile compounds.

Data Acquisition:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., at 250 °C) in splitless mode.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 5 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Scan Speed: 2-3 scans/second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is limited in the public domain, the predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, flavor and fragrance analysis, and drug development. The provided methodologies can be adapted for the analysis of other volatile sulfur compounds and serve as a starting point for further in-depth spectroscopic investigations.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano… [ouci.dntb.gov.ua]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

Unveiling the Safety Profile of 2-Methyl-4-propyl-1,3-oxathiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Methyl-4-propyl-1,3-oxathiane (CAS No. 67715-80-4), a fragrance and flavoring ingredient. This document synthesizes available data on its toxicological profile, outlines experimental methodologies for key safety endpoints, and presents a clear framework for its risk assessment.

Executive Summary

This compound has been evaluated for a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. The existing data, primarily from the Research Institute for Fragrance Materials (RIFM), supports its safe use under current exposure levels in consumer products. The substance is not considered genotoxic or a skin sensitizer (B1316253) at current use levels. For systemic toxicity endpoints where specific data is lacking, the Threshold of Toxicological Concern (TTC) approach has been applied, indicating that current exposure levels are below thresholds that would warrant concern.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data available for this compound.

Table 1: Acute and Systemic Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Gavage | 6000 mg/kg bw (estimated) | [1] |

| Repeated Dose Toxicity | - | - | No data available; exposure (0.10 µg/kg/day) is below the TTC for a Cramer Class III material (1.5 µg/kg/day). | [2] |

| Reproductive Toxicity | - | - | No data available; exposure (0.10 µg/kg bw/day) is below the TTC for a Cramer Class III material (1.5 µg/kg bw/day). | [2] |

| Inhalation Toxicity | - | - | No data available; inhalation exposure (0.0012 mg/day) is 392 times lower than the Cramer Class III TTC (0.47 mg/day). | [2] |

Table 2: Genotoxicity Data

| Assay | System | Metabolic Activation | Result | Reference |

| BlueScreen Assay | Human cell-based | With and without | Negative for genotoxicity and cytotoxicity | [2] |

Table 3: Dermal Toxicity and Sensitization Data

| Endpoint | Type | Conclusion | Reference |

| Skin Sensitization | Human Repeat Insult Patch Test (HRIPT) | No reactions indicative of sensitization observed in 50 volunteers with 5% of the substance in white petrolatum. | [2] |

| Skin Sensitization Risk Assessment | Dermal Sensitization Threshold (DST) | Exposure is below the non-reactive DST of 900 µg/cm². No safety concerns at current, declared use levels. | [2] |

| Phototoxicity/Photoallergenicity | UV Spectra Data | Not phototoxic/photoallergenic. | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted by RIFM on this compound are not publicly available. However, the methodologies for the types of studies performed are based on established and internationally recognized guidelines. The following sections describe the principles of these standard protocols.

Genotoxicity Screening: The BlueScreen™ HC Assay

The BlueScreen™ HC assay is a high-throughput, human cell-based screening tool used to assess the potential of a substance to cause DNA damage (genotoxicity).[3][4]

Principle: The assay utilizes a genetically modified human lymphoblastoid cell line (TK6) that contains a reporter gene (Gaussia luciferase) linked to the GADD45a gene.[3][5] The GADD45a gene is upregulated in response to DNA damage.[3]

Methodology:

-

Cell Exposure: The TK6 cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolic processes in the body.

-

Incubation: The cells are incubated with the test substance for a defined period.

-

Luminescence Measurement: If the test substance is genotoxic, the GADD45a gene is activated, leading to the production of Gaussia luciferase. The amount of luciferase is quantified by measuring the light produced upon addition of a substrate.

-

Cytotoxicity Assessment: Concurrent cytotoxicity is measured to ensure that the observed genotoxic effects are not a result of general cell death. A substance is considered positive for cytotoxicity if there is a significant reduction in relative cell density (e.g., < 80%).[2]

-

Data Interpretation: An increase in luminescence above a certain threshold indicates a positive result for genotoxicity.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[6][7][8]

Principle: The test involves repeated application of the test substance to the skin of volunteers under controlled conditions to determine if an allergic contact dermatitis response is induced.

Methodology:

-

Induction Phase:

-

A patch containing the test substance (e.g., 5% in a suitable vehicle like white petrolatum) is applied to the skin of the volunteers (typically on the back).[2]

-

The patch is left in place for 24 hours and then removed.

-

This procedure is repeated nine times over a three-week period at the same application site.[6][8]

-

The skin is observed for any signs of irritation after each application.

-

-

Rest Period:

-

Challenge Phase:

-

Data Interpretation:

-

A reaction at the challenge site that is more severe than any irritation observed during the induction phase is indicative of induced sensitization.

-

Safety Assessment Framework

The safety assessment of this compound follows a structured approach that integrates available data with established risk assessment principles like the Threshold of Toxicological Concern (TTC) and the Dermal Sensitization Threshold (DST).

Threshold of Toxicological Concern (TTC)

The TTC is a risk assessment tool used for substances with limited or no specific toxicity data.[9] It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health.[10] The TTC value is based on the chemical's structure, which is used to classify it into one of three Cramer classes of differing potential toxicity.[9] For endpoints like repeated dose and reproductive toxicity, where no specific data exists for this compound, the TTC approach is employed. The current systemic exposure to this substance is below the TTC for a Cramer Class III material, indicating a low probability of adverse systemic effects.[2]

Dermal Sensitization Threshold (DST)

Conclusion

Based on the available toxicological data and a comprehensive safety assessment framework, this compound is considered safe for its intended use as a fragrance and flavoring ingredient at current exposure levels. The absence of genotoxicity and skin sensitization potential at these levels, coupled with systemic and inhalation exposures that are well below the established Thresholds of Toxicological Concern, provides a robust basis for its continued safe use in consumer products. Further research could focus on generating specific repeated dose and reproductive toxicity data to refine the safety profile and reduce reliance on the TTC approach.

References

- 1. tecolab-global.com [tecolab-global.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rifm.org [rifm.org]

- 6. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. rifm.org [rifm.org]

- 10. toxminds.com [toxminds.com]

- 11. rifm.org [rifm.org]

The Expanding Therapeutic Landscape of Sulfur-Containing Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-containing heterocyclic compounds represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have led to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of these versatile scaffolds. We delve into the mechanisms of action, including the modulation of key signaling pathways, and present a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for the evaluation of these biological activities, aiming to equip researchers with the practical knowledge required for advancing drug discovery and development in this promising field.

Introduction

Heterocyclic compounds incorporating a sulfur atom within their ring structure are a privileged class of molecules in drug discovery. The unique physicochemical properties imparted by the sulfur atom, including its size, electronegativity, and ability to participate in various non-covalent interactions, contribute to the diverse pharmacological profiles of these compounds. Prominent examples of sulfur-containing heterocycles include thiazoles, thiophenes, benzothiazoles, and thiadiazoles, each serving as a core scaffold in a multitude of clinically relevant drugs.[1] This guide will focus on three major areas of therapeutic interest: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activities

Sulfur-containing heterocycles have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling, and induction of apoptosis.[3]

Thiazole (B1198619) Derivatives

Thiazole-based compounds are integral to several approved anticancer drugs, such as Dasatinib and Ixazomib.[4] Ongoing research continues to uncover novel thiazole derivatives with significant antiproliferative effects.[5][6]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |

| Compound 8j | HeLa (Cervical) | 7.90 | [8] |

| SiHa (Cervical) | 1.65 - 8.60 | [8] | |

| Compound 8m | HepG2 (Liver) | 5.15 | [8] |

| Compound 4m | MCF-7 (Breast) | 1.82 ± 0.158 | [9] |

| A-549 (Lung) | > 50 | [9] | |

| Thiazole Derivative 2a | MDA-MB-231 (Breast) | 1.5 | [10] |

| HeLa (Cervical) | 2.1 | [10] | |

| Thiazole Derivative 2e | MDA-MB-231 (Breast) | 0.9 | [10] |

| HeLa (Cervical) | 1.2 | [10] | |

| Hydrazinyl Thiazole II | C6 (Glioma) | 3.83 | [11] |

| 2-(benzylidenehydrazineyl)-1,3-thiazole 3a | MCF-7 (Breast) | 24.9 | [12] |

| MDA-MB-231 (Breast) | 18.65 | [12] | |

| 1,3-thiazole 4 | MCF-7 (Breast) | 5.73 | [12] |

Signaling Pathways Modulated by Anticancer Sulfur Heterocycles

A key mechanism through which sulfur-containing heterocycles exert their anticancer effects is the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Sulfur-containing heterocyclic compounds, particularly thiophene (B33073) derivatives, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[7][13]

Thiophene Derivatives

Thiophene-based compounds have been extensively investigated for their antimicrobial properties, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[14][15]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [14][16] |

| Thiophene Derivative S1 | Staphylococcus aureus | 0.81 (µM/ml) | [13] |

| Bacillus subtilis | 0.81 (µM/ml) | [13] | |

| Escherichia coli | 0.81 (µM/ml) | [13] | |

| Salmonella typhi | 0.81 (µM/ml) | [13] | |

| Thiophene Derivative S4 | Candida albicans | 0.91 (µM/ml) | [13] |

| Aspergillus niger | 0.91 (µM/ml) | [13] | |

| Hydroxythiophene 4a | Staphylococcus aureus | 125 | [17] |

| Pseudomonas aeruginosa | 187.5 | [17] | |

| Aminothiophene 13a | Bacillus subtilis | 250 | [17] |

| Staphylococcus aureus | 250 | [17] | |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [18] |

| Colistin-Resistant E. coli | 8 (mg/L, MIC50) | [18] | |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (mg/L, MIC50) | [18] |

| Colistin-Resistant E. coli | 32 (mg/L, MIC50) | [18] | |

| Thiophene Derivative 6d | Penicillin G-resistant S. aureus | <0.03 (as adjuvant) | [19] |

Anti-inflammatory Activities

Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Benzothiazole (B30560) derivatives have emerged as a promising class of anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and signaling pathways.[20][21]

Benzothiazole Derivatives

Benzothiazoles have been shown to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway, both of which are central to the inflammatory response.[21]

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound | Assay | Inhibition (%) / IC50 (µM) | Reference |

| Compound 17c | Carrageenan-induced rat paw edema | 80% at 3h | [22] |

| Compound 17i | Carrageenan-induced rat paw edema | 78% at 3h | [22] |

| Compound 4a | In vitro anti-inflammatory | "Very good" | [23] |

| Compound 3a, 3c, 3d, 5b | In vitro anti-inflammatory | "Good" | [23] |

| Benzothiazole derivative B7 | Dual anticancer and anti-inflammatory | - | [20] |

Signaling Pathways in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[24][25]

The interplay between inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is another crucial aspect of the inflammatory cascade.[5][26]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the biological activities of sulfur-containing heterocyclic compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[29][30][31]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay evaluates the ability of a compound to inhibit protein denaturation, a well-documented cause of inflammation.

Materials:

-

Bovine serum albumin (BSA) solution (5% w/v)

-

Test compound at various concentrations

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 2 mL of the test compound at a specific concentration and 2.8 mL of PBS.

-

Add BSA: Add 0.2 mL of BSA solution to the reaction mixture.

-

Control: Prepare a control solution containing 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heating: Heat the samples at 51°C for 20 minutes.

-

Cooling and Measurement: Cool the samples and measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion

Sulfur-containing heterocyclic compounds continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects, underscore their significance in medicinal chemistry. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this field, facilitating the rational design, synthesis, and evaluation of novel sulfur-containing heterocycles with improved therapeutic profiles. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the next generation of drugs to combat a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 6. jpionline.org [jpionline.org]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jocpr.com [jocpr.com]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. benchchem.com [benchchem.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Olfactory Thresholds of 2-Methyl-4-propyl-1,3-oxathiane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory thresholds of the isomers of 2-Methyl-4-propyl-1,3-oxathiane, a significant aroma compound found in passion fruit and wine. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the analytical workflow, offering a thorough resource for professionals in sensory science and related fields.

Quantitative Olfactory Threshold Data

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound, the threshold varies depending on the specific isomer and the medium in which it is present. The following table summarizes the available quantitative data for the different isomers of this compound.

| Isomer/Mixture | Olfactory Threshold | Medium | Reference |

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | 2 ppb (ng/L) | Water | [1][2] |

| (-)-cis-2-Methyl-4-propyl-1,3-oxathiane | 4 ppb (ng/L) | Water | [1][2] |

| Mixture (85% cis, 15% trans) | 7.1 µg/L | Neutral White Wine | [3][4] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a critical aspect of sensory analysis. The most common and standardized methods involve gas chromatography-olfactometry (GC-O) combined with sensory panel assessments using forced-choice procedures.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that separates volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is simultaneously directed to a detector (like a mass spectrometer for identification) and a sniffing port where a trained sensory panelist can assess its odor.

Key Methodologies:

-

Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract. Each dilution is then analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived determines the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV) of the compound.

-

Detection Frequency Method: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded. The higher the frequency of detection, the more significant the odorant is considered.

Sensory Panel and Threshold Calculation

The determination of an olfactory threshold relies on a panel of trained human assessors. Standardized procedures, such as those outlined in ASTM E679-19 and ISO 13301:2018, are employed to ensure accuracy and reproducibility.

Three-Alternative Forced-Choice (3-AFC) Ascending Concentration Series:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and consistently rate the intensity of specific odors.

-

Sample Presentation: Panelists are presented with three samples: one containing the odorant at a specific concentration and two blanks (containing only the medium, e.g., water or odor-free air). The samples are presented in an ascending order of concentration.

-

Forced-Choice Task: For each set of three, the panelist is required to identify the sample that is different from the other two, even if they have to guess.

-

Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration at which a correct identification was made in a consecutive series. The group's threshold is then determined by taking the geometric mean of the individual thresholds.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflow for determining the olfactory threshold of a compound using GC-O and the 3-AFC method.

References

An In-depth Technical Guide to 2-Methyl-4-propyl-1,3-oxathiane as a Volatile Sulfur Compound in Wine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-propyl-1,3-oxathiane is a volatile sulfur compound that has been identified as a contributor to the aroma profile of certain wines. This technical guide provides a comprehensive overview of its chemical properties, formation pathways, analytical methodologies for its detection and quantification, and its sensory impact on wine. The information is intended for researchers in the fields of enology, food chemistry, and sensory science, as well as professionals in drug development who may encounter similar heterocyclic structures.

Chemical Properties and Formation

This compound exists as cis and trans isomers, with the cis-isomer being the primary form identified in wine[1][2]. It is not a compound that originates from the grapes themselves but is formed during the winemaking process and subsequent aging.

The primary formation pathway of cis-2-methyl-4-propyl-1,3-oxathiane in wine is the acid-catalyzed reaction between two well-known wine constituents: 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde[1][2][3]. 3-SH is a potent, volatile thiol responsible for the desirable "grapefruit" and "passion fruit" aromas in many wines, particularly Sauvignon Blanc. Acetaldehyde is a key byproduct of alcoholic fermentation.

dot

Caption: Formation of cis-2-methyl-4-propyl-1,3-oxathiane from its precursors in wine.

Sensory Impact

The sensory perception of this compound is characterized by "tropical fruit," "green," and slightly "burnt" aromas. However, its overall impact on wine aroma is concentration-dependent. The odor detection threshold for a mixture of cis- and trans-2-methyl-4-propyl-1,3-oxathiane (B1623917) (85:15 ratio) in a neutral white wine has been determined to be 7.1 µg/L[1][3]. In most wines studied, the concentration of the cis-isomer is below this sensory threshold[3]. Despite this, its formation is significant as it can lead to a reduction in the concentration of the highly aromatic 3-SH, thus indirectly affecting the wine's aroma profile[3].

Quantitative Data

The concentration of cis-2-methyl-4-propyl-1,3-oxathiane has been quantified in various commercial wines, with levels ranging from undetectable to 460 ng/L[1][2]. The concentration of its enantiomers, (2R,4S)- and (2S,4R)-cis-2-methyl-4-propyl-1,3-oxathiane, has also been measured, with levels reaching up to 250 ng/L and 303 ng/L, respectively. A strong positive correlation has been observed between the concentration of 3-SH and cis-2-methyl-4-propyl-1,3-oxathiane[1].

| Wine Type | Country of Origin | Isomer/Enantiomer | Concentration Range (ng/L) | Reference |

| Various Commercial Wines | Various | cis-2-methyl-4-propyl-1,3-oxathiane | nd - 460 | [1][2] |

| Various Commercial Wines | Various | (2R,4S)-cis-2-methyl-4-propyl-1,3-oxathiane | nd - 250 | |

| Various Commercial Wines | Various | (2S,4R)-cis-2-methyl-4-propyl-1,3-oxathiane | nd - 303 | |

| Sauvignon Blanc | New Zealand | cis-2-methyl-4-propyl-1,3-oxathiane | Present (quantities variable) | [3] |

| Chardonnay | Australia | cis-2-methyl-4-propyl-1,3-oxathiane | Present (quantities variable) | [3] |

| Riesling | Australia | cis-2-methyl-4-propyl-1,3-oxathiane | Present (quantities variable) | [3] |

| Pinot Gris | Australia | cis-2-methyl-4-propyl-1,3-oxathiane | Present (quantities variable) | [3] |

| Pinot Noir | Australia | cis-2-methyl-4-propyl-1,3-oxathiane | Present (quantities variable) | [3] |

nd: not detected (limit of detection = 2.6 ng/L)

Experimental Protocols

Quantitative Analysis: Stable Isotope Dilution Assay (SIDA) using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the accurate quantification of trace volatile compounds in complex matrices like wine.

a. Sample Preparation and Extraction:

-

Sample: 5 mL of wine is placed into a 20 mL screw-cap headspace vial.

-

Internal Standard: A known amount of a deuterated analogue of this compound (e.g., d4-2-methyl-4-propyl-1,3-oxathiane) is added to the sample.

-

Matrix Modification: Sodium chloride (e.g., 1.5 g) is added to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Equilibration: The vial is incubated at a controlled temperature (e.g., 40°C) with agitation for a set period (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: A solid-phase microextraction (SPME) fiber (e.g., 2 cm DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined time (e.g., 50 minutes) at the same temperature to adsorb the analytes.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the hot injector of the gas chromatograph (e.g., 250°C) for a specific duration (e.g., 5 minutes) to desorb the trapped analytes onto the GC column.

-

Separation: The analytes are separated on a capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp up to effectively separate the compounds of interest. A typical program might be:

-

Initial temperature of 40°C held for 2 minutes.

-

Ramp to 180°C at 4°C/minute.

-

Ramp to 250°C at 20°C/minute and hold for 5 minutes.

-

-

Detection: A mass spectrometer is used as the detector, operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the analyte and the internal standard are monitored. For this compound, characteristic ions would be selected based on its mass spectrum.

c. Quantification: The concentration of this compound in the wine sample is calculated by comparing the peak area ratio of the native compound to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

dot

Caption: Workflow for the quantitative analysis of this compound in wine.

Sensory Analysis: Determination of Odor Detection Threshold

The odor detection threshold is determined using a standardized sensory analysis methodology, such as the three-alternative forced-choice (3-AFC) test (ISO 13301).

-

Panelists: A panel of trained sensory assessors is used.

-

Wine Base: A neutral white wine, free from any strong background aromas, is selected as the base.

-

Sample Preparation: A series of solutions of this compound in the base wine are prepared at increasing concentrations.

-

Test Procedure: In each trial, panelists are presented with three glasses, two containing the base wine and one containing the base wine spiked with a specific concentration of the odorant. They are asked to identify the glass that is different.

-

Data Analysis: The results are analyzed to determine the concentration at which a statistically significant proportion of the panel can correctly identify the spiked sample. This concentration is defined as the odor detection threshold.

Conclusion

This compound is a secondary aroma compound in wine, formed from the reaction of 3-sulfanylhexan-1-ol and acetaldehyde. While typically present at concentrations below its sensory detection threshold, its formation can impact the overall aroma profile of a wine by consuming the potent aromatic precursor, 3-SH. The standardized analytical method for its quantification is HS-SPME-GC-MS with stable isotope dilution, which provides the necessary sensitivity and accuracy for trace-level analysis. Further research into the factors influencing its formation and its potential synergistic or suppressive effects on other aroma compounds will continue to enhance our understanding of wine chemistry and sensory perception.

References

Unraveling the Enigmatic Path: The Biosynthesis of 2-Methyl-4-propyl-1,3-oxathiane in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-propyl-1,3-oxathiane is a volatile sulfur-containing heterocyclic compound of significant interest in the flavor and fragrance industry. It is a key aroma constituent of the yellow passion fruit (Passiflora edulis f. flavicarpa), imparting a characteristic tropical, green, and slightly sulfurous note.[1][2] The molecule exists as four stereoisomers, with the (+)-cis-isomer being particularly noted for its potent and authentic passion fruit aroma.[3][4] While the organoleptic properties and chemical synthesis of this compound are well-documented, its natural biosynthetic pathway in plants remains largely unelucidated. This guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway based on analogous biochemical reactions and known chemical syntheses. Furthermore, it outlines experimental methodologies that can be employed to investigate and validate this proposed pathway.

Natural Occurrence

The primary documented natural source of this compound is the yellow passion fruit.[1][3][5] Its presence has also been noted in clary sage.[3] The compound is considered a secondary metabolite, which are molecules that are not essential for the plant's primary metabolism but may play roles in defense or signaling.[6]

| Compound | Plant Source | Family | Reference |

| This compound | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Passifloraceae | [1][3][5] |

| This compound | Clary Sage (Salvia sclarea) | Lamiaceae | [3] |

A Putative Biosynthetic Pathway

As of late 2025, the complete enzymatic pathway for the biosynthesis of this compound in plants has not been definitively established in peer-reviewed literature. However, based on the known chemical syntheses of this compound, which often utilize trans-2-hexenal (B146799) as a starting material, a hypothetical pathway can be proposed.[1][4][7] This putative pathway likely involves the lipoxygenase (LOX) pathway for the generation of the C6 aldehyde precursor and a subsequent reaction with a sulfur donor, followed by cyclization.

The proposed pathway can be broken down into the following key stages:

-

Formation of the C6 Aldehyde Precursor: The pathway likely initiates from α-linolenic acid, a common fatty acid in plant leaves. The enzyme lipoxygenase (LOX) introduces a hydroperoxy group into α-linolenic acid, forming 13-hydroperoxylinolenic acid. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce cis-3-hexenal (B147320). An isomerase can then convert cis-3-hexenal to the more stable trans-2-hexenal, a well-known "leaf aldehyde".

-

Introduction of the Sulfur Moiety: The sulfur atom in this compound is likely derived from the amino acid L-cysteine. An enzyme, such as a β-lyase, could catalyze the release of a sulfur-containing nucleophile (e.g., hydrogen sulfide (B99878) or a persulfide) from L-cysteine.

-

Formation of the Acyclic Precursor: The key acyclic precursor, 3-mercaptohexan-1-ol, is proposed to be formed via a Michael addition of the sulfur nucleophile to the α,β-unsaturated aldehyde, trans-2-hexenal. This would form 3-mercaptohexanal. A subsequent reduction of the aldehyde group by an alcohol dehydrogenase would yield 3-mercaptohexan-1-ol. It is noteworthy that enantioselective chemical syntheses have been developed to produce the immediate precursor, (R)-3-mercaptohexan-1-ol.[4][7]

-

Cyclization and Methylation: The final step would involve the condensation of 3-mercaptohexan-1-ol with a one-carbon donor, likely acetaldehyde (B116499), to form the heterocyclic 1,3-oxathiane (B1222684) ring. This reaction would be catalyzed by an unknown cyclase or condensing enzyme. The methyl group at the C2 position of the ring would originate from the acetaldehyde molecule.

Below is a graphical representation of this putative biosynthetic pathway.

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Isotope Labeling Studies